Lipoamide

説明

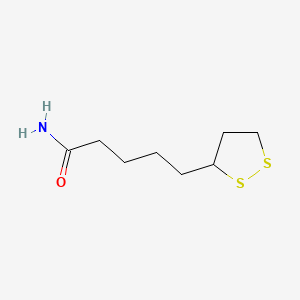

Structure

3D Structure

特性

IUPAC Name |

5-(dithiolan-3-yl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NOS2/c9-8(10)4-2-1-3-7-5-6-11-12-7/h7H,1-6H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCCDDURTIIUXBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSSC1CCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2046541 | |

| Record name | DL-Lipoamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [Alfa Aesar MSDS], Solid | |

| Record name | Lipoamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13950 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Lipoamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000962 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

940-69-2, 3206-73-3 | |

| Record name | Lipoamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=940-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lipoamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000940692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thioctamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15963 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | lipoamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3206-73-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90787 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Lipoamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(1,2-dithiolan-3-yl)valeramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(dithiolan-3-yl)valeramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOCTIC ACID AMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1GT04827L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lipoamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000962 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

126.0 - 129.0 °C | |

| Record name | Lipoamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000962 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Central Role of Lipoamide: A Technical Guide to its Function in the Pyruvate Dehydrogenase Complex

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Pyruvate Dehydrogenase Complex (PDC) is a critical multi-enzyme assembly that serves as the metabolic gateway between glycolysis and the tricarboxylic acid (TCA) cycle. At the heart of its intricate catalytic mechanism lies lipoamide, a unique cofactor covalently tethered to the dihydrolipoyl transacetylase (E2) component. This technical guide provides an in-depth exploration of the biochemical role of this compound within the PDC, detailing its structure, function as a "swinging arm" for substrate channeling, and its sequential interactions with the active sites of the three constituent enzymes. This document summarizes key quantitative data, provides detailed experimental protocols for studying the PDC, and presents visual representations of the complex's signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

The conversion of pyruvate to acetyl-CoA is a pivotal and irreversible step in cellular metabolism, tightly regulated to meet the energetic demands of the cell. This reaction is catalyzed by the Pyruvate Dehydrogenase Complex (PDC), a large, sophisticated molecular machine composed of multiple copies of three distinct enzymes: pyruvate dehydrogenase (E1), dihydrolipoyl transacetylase (E2), and dihydrolipoyl dehydrogenase (E3)[1][2][3]. The efficiency and fidelity of the PDC are largely attributed to a remarkable mechanism of substrate channeling, orchestrated by the this compound cofactor.

This compound is derived from lipoic acid, which is covalently attached via an amide linkage to a specific lysine residue on the E2 subunit, also known as dihydrolipoyl transacetylase[4][5]. This flexible linker allows the lipoyl group to act as a "swinging arm," traversing the significant distances between the active sites of E1, E2, and E3, thereby ensuring the efficient transfer of intermediates and preventing their diffusion into the bulk solvent[5][6]. Understanding the precise biochemical role of this compound is fundamental to comprehending the regulation of central carbon metabolism and is of significant interest for the development of therapeutics targeting metabolic disorders and cancer.

The Catalytic Cycle and the Pivotal Role of this compound

The overall reaction catalyzed by the PDC is the oxidative decarboxylation of pyruvate:

Pyruvate + CoA + NAD+ → Acetyl-CoA + CO2 + NADH + H+

This multi-step process is a coordinated sequence of events where this compound plays a central role in three of the five key reactions.

Reductive Acetylation at the E1 Active Site

The catalytic cycle begins at the active site of E1, which contains the cofactor thiamine pyrophosphate (TPP).

-

Decarboxylation of Pyruvate: Pyruvate binds to TPP and undergoes decarboxylation, forming a hydroxyethyl-TPP intermediate.

-

Transfer to this compound: The hydroxyethyl group is then transferred from TPP to the oxidized disulfide form of the this compound swinging arm of E2. This is a redox reaction where the hydroxyethyl group is oxidized to an acetyl group, and the this compound disulfide is reduced to a dithiol, forming an acetyl-dihydrothis compound thioester.

Acetyl Group Transfer at the E2 Active Site

The acetylated and reduced this compound arm then swings from the E1 active site to the active site of its parent E2 enzyme.

-

Formation of Acetyl-CoA: Within the E2 active site, the acetyl group is transferred from the dihydrothis compound to the thiol group of Coenzyme A (CoA), forming acetyl-CoA, the primary product of the PDC. The this compound is left in its fully reduced dihydrothis compound form.

Re-oxidation at the E3 Active Site

To continue the catalytic cycle, the reduced dihydrothis compound must be re-oxidized to its disulfide form.

-

Swinging to E3: The dihydrothis compound arm moves from the E2 active site to the active site of the E3 component, which contains a flavin adenine dinucleotide (FAD) prosthetic group.

-

Oxidation of Dihydrothis compound: E3 catalyzes the transfer of two hydrogen atoms from the dihydrothis compound to FAD, re-oxidizing the this compound and forming FADH2. The FADH2 is subsequently re-oxidized by transferring its electrons to NAD+, producing NADH.

This intricate dance of the this compound swinging arm ensures the efficient and coupled catalysis of the overall reaction.

Quantitative Data

The following tables summarize key quantitative data for the Pyruvate Dehydrogenase Complex from various organisms.

Table 1: Subunit Stoichiometry of the Pyruvate Dehydrogenase Complex

| Organism | E1 (Pyruvate Dehydrogenase) | E2 (Dihydrolipoyl Transacetylase) | E3 (Dihydrolipoyl Dehydrogenase) | E3BP (E3 Binding Protein) | Core Symmetry | Reference(s) |

| Escherichia coli | 24 (homodimers) | 24 (monomers) | 12 (homodimers) | 0 | Octahedral | [2][7][8][9] |

| Mammalian (human) | 20-30 (α2β2 heterotetramers) | 48 (monomers) | 12 (homodimers) | 12 (monomers) | Icosahedral | [2][4][10] |

| Bacillus stearothermophilus | 30 (α2β2 heterotetramers) | 60 (monomers) | 6-12 (homodimers) | 0 | Icosahedral | [2] |

Table 2: Kinetic Parameters of the Pyruvate Dehydrogenase Complex

| Organism/Component | Substrate/Cofactor | Km (µM) | kcat (s-1) | Specific Activity (U/mg) | Reference(s) |

| Ehrlich ascites tumor cells | Pyruvate | 46 | N/A | N/A | [11] |

| NAD+ | 110 | N/A | N/A | [11] | |

| Coenzyme A | 36 | N/A | N/A | [11] | |

| Salmonella typhimurium | Pyruvate | 600 | N/A | N/A | [12] |

| Thiamine diphosphate | 1 | N/A | N/A | [12] | |

| Zymomonas mobilis (purified complex) | - | N/A | N/A | 12.6 | [13][14] |

| Cauliflower mitochondria (purified complex) | - | N/A | N/A | 5.4 | [15] |

N/A: Not available in the cited sources. U: One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under specified conditions.

Experimental Protocols

Purification of the Pyruvate Dehydrogenase Complex (from Zymomonas mobilis)

This protocol is adapted from published procedures for the purification of the PDC[13][14].

Materials:

-

Cell paste of Zymomonas mobilis

-

Buffer A: 50 mM potassium phosphate, pH 7.0, 10 mM MgCl₂, 0.1 mM EDTA, 1 mM DTT, 0.1 mM TPP, 10% (v/v) glycerol

-

Buffer B: Buffer A with 1 M KCl

-

DNase I

-

Phenylmethylsulfonyl fluoride (PMSF)

-

Ammonium sulfate

-

Chromatography columns (e.g., Q-Sepharose, Phenyl-Sepharose)

-

Centrifuge and spectrophotometer

Procedure:

-

Cell Lysis: Resuspend cell paste in Buffer A with 1 mM PMSF. Lyse cells by sonication or French press.

-

Clarification: Centrifuge the lysate at high speed (e.g., 100,000 x g) for 1 hour to remove cell debris and membranes.

-

DNase Treatment: Add DNase I to the supernatant and incubate on ice for 30 minutes.

-

Ammonium Sulfate Precipitation: Perform a fractional ammonium sulfate precipitation. The PDC typically precipitates between 25% and 45% saturation.

-

Ion-Exchange Chromatography: Resuspend the pellet in Buffer A and apply to a Q-Sepharose column equilibrated with Buffer A. Elute with a linear gradient of KCl (0 to 1 M) in Buffer A.

-

Hydrophobic Interaction Chromatography: Pool the active fractions, add ammonium sulfate to a final concentration of 1 M, and apply to a Phenyl-Sepharose column equilibrated with Buffer A containing 1 M ammonium sulfate. Elute with a decreasing gradient of ammonium sulfate.

-

Purity Assessment: Analyze the purity of the final preparation by SDS-PAGE. The four subunits of the Z. mobilis PDC should be visible (E1α: 38 kDa, E1β: 56 kDa, E2: 48 kDa, E3: 50 kDa)[13][14].

Pyruvate Dehydrogenase Complex Activity Assay

This spectrophotometric assay measures the overall activity of the PDC by monitoring the reduction of NAD+ to NADH at 340 nm. This is a coupled assay that can also utilize artificial electron acceptors[16][17][18][19][20].

Materials:

-

Assay Buffer: 50 mM potassium phosphate, pH 8.0, 2 mM MgCl₂, 0.2 mM TPP, 1 mM DTT

-

Substrate Solution: 5 mM Pyruvate, 0.5 mM CoA, 2.5 mM NAD+

-

Purified PDC or cell/mitochondrial lysate

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Reaction Mixture Preparation: In a cuvette, combine 900 µL of Assay Buffer and 50 µL of the sample (purified enzyme or lysate).

-

Pre-incubation: Incubate the mixture at 30°C for 5 minutes to allow for temperature equilibration.

-

Initiation of Reaction: Start the reaction by adding 50 µL of the Substrate Solution.

-

Measurement: Immediately monitor the increase in absorbance at 340 nm over time. The rate of NADH production is directly proportional to the PDC activity.

-

Calculation of Activity: Calculate the enzyme activity using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that produces 1 µmol of NADH per minute.

Visualizations

Catalytic Cycle of the Pyruvate Dehydrogenase Complex

Caption: The catalytic cycle of the Pyruvate Dehydrogenase Complex.

The this compound "Swinging Arm" Mechanism

Caption: The this compound "swinging arm" transferring intermediates.

Experimental Workflow for Studying PDC Protein-Protein Interactions

Caption: Workflow for studying PDC protein-protein interactions.

Conclusion

This compound is an indispensable cofactor in the pyruvate dehydrogenase complex, acting as a highly efficient conduit for the transfer of intermediates between the enzyme active sites. Its unique "swinging arm" mechanism is a classic example of substrate channeling in enzymology, ensuring the fidelity and high catalytic rate of this crucial metabolic hub. A thorough understanding of the biochemical role of this compound, supported by quantitative data and robust experimental methodologies, is essential for researchers in metabolic diseases and for professionals seeking to develop novel therapeutic strategies that target cellular energy metabolism. The continued investigation into the structure-function relationships within the PDC, with a focus on the dynamic nature of the this compound arm, will undoubtedly unveil further intricacies of metabolic regulation and open new avenues for drug discovery.

References

- 1. Protein-protein interactions: methods for detection and analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 3. Structures of the Human Pyruvate Dehydrogenase Complex Cores: A Highly Conserved Catalytic Center with Flexible N-Terminal Domains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The this compound arm in the glycine decarboxylase complex is not freely swinging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sunna.bf [sunna.bf]

- 7. Subunit stoichiometry and molecular weight of the pyruvate dehydrogenase multienzyme complex from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. pnas.org [pnas.org]

- 10. Stoichiometry and architecture of the human pyruvate dehydrogenase complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kinetic and regulatory properties of pyruvate dehydrogenase from Ehrlich ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Purification and properties of the pyruvate dehydrogenase complex from Salmonella typhimurium and formation of hybrids with the enzyme complex from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Purification of the Pyruvate Dehydrogenase Multienzyme Complex of Zymomonas mobilis and Identification and Sequence Analysis of the Corresponding Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. Plant pyruvate dehydrogenase complex purification, characterization and regulation by metabolites and phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 17. raybiotech.com [raybiotech.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. abcam.com [abcam.com]

The Neuroprotective Mechanisms of Lipoamide: A Technical Guide for Researchers

Introduction

Lipoamide, the amide form of lipoic acid, is an essential cofactor for mitochondrial dehydrogenase complexes and a potent neuroprotective agent. Its multifaceted mechanism of action, encompassing roles in cellular energy metabolism and robust antioxidant defense, makes it a compelling molecule for therapeutic development in the context of neurodegenerative diseases. This technical guide provides an in-depth exploration of this compound's mechanisms of action in neuronal cells, offering quantitative data, detailed experimental protocols, and visual representations of key pathways to support further research and drug development.

Core Mechanisms of Action in Neuronal Cells

This compound's neuroprotective effects are primarily attributed to two interconnected functions: its critical role in mitochondrial energy production and its potent antioxidant activities.

Essential Cofactor for Mitochondrial Dehydrogenase Complexes

This compound is a covalently bound cofactor for several key mitochondrial multi-enzyme complexes that are central to cellular energy metabolism. These include:

-

Pyruvate Dehydrogenase Complex (PDH): Converts pyruvate to acetyl-CoA, linking glycolysis to the citric acid cycle.[1][2][3]

-

α-Ketoglutarate Dehydrogenase Complex (KGDH): A crucial enzyme in the citric acid cycle.[1][2][3]

-

Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDH): Involved in the catabolism of branched-chain amino acids.[2]

By facilitating these reactions, this compound is indispensable for efficient ATP production in neurons, which have high energy demands.[4] Dysfunction of these enzymes is implicated in several neurodegenerative diseases.

Antioxidant and Redox Modulatory Functions

This compound and its reduced form, dihydrothis compound, constitute a powerful redox couple that exerts significant antioxidant effects through multiple mechanisms:

-

Direct Scavenging of Reactive Oxygen Species (ROS): Both this compound and dihydrothis compound can directly neutralize a variety of ROS.[5]

-

Regeneration of Other Antioxidants: Dihydrothis compound can regenerate other endogenous antioxidants, such as vitamins C and E, and increase intracellular glutathione (GSH) levels.[5]

-

Indirect Antioxidant Effects via Nrf2/ARE Pathway Activation: this compound is a potent inducer of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[6][7] Upon activation, Nrf2 translocates to the nucleus and initiates the transcription of a battery of cytoprotective genes, including antioxidant and detoxifying enzymes.[6][7]

The following diagram illustrates the central role of this compound in the Nrf2-mediated antioxidant response.

Caption: this compound-induced Nrf2/ARE signaling pathway in neuronal cells.

Quantitative Data: this compound vs. Lipoic Acid

Studies have consistently shown that this compound is more potent than its parent compound, lipoic acid, in various biological assays. The neutral amide form is believed to have better cellular uptake and retention.

| Parameter | This compound | Lipoic Acid | Cell Type/Model | Reference |

| Mitochondrial Biogenesis Stimulation | Effective at 1 and 10 µmol/L | Most effective at 100 µmol/L | 3T3-L1 adipocytes | [1][8] |

| Neuroprotection against H₂O₂/6-OHDA | More potent than Lipoic Acid | Less potent than this compound | PC12 cells | [7] |

| Mitochondrial Complex Protein Expression | Increased expression at 10 µmol/L | No effect at 10 µmol/L | 3T3-L1 adipocytes | [9] |

| eNOS Expression Stimulation | Dose-dependent increase (0.1-100 µmol/L) | No effect | 3T3-L1 adipocytes | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the neuroprotective effects of this compound.

Assessment of Neuroprotection against Oxidative Stress in PC12 Cells

This protocol describes a cell viability assay to quantify the protective effects of this compound against hydrogen peroxide (H₂O₂)-induced cytotoxicity.

Caption: Workflow for assessing this compound's neuroprotective effect.

Protocol:

-

Cell Culture: Seed PC12 cells at a density of 1 x 10⁴ cells/well in a 96-well plate and allow them to adhere for 24 hours.

-

This compound Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 24 hours. Include a vehicle control group.

-

Induction of Oxidative Stress: After pre-treatment, expose the cells to a final concentration of 200 µM H₂O₂ for 4 hours to induce oxidative stress.[5]

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the control (untreated) cells.

Nrf2 Nuclear Translocation by Immunofluorescence

This protocol details the visualization and quantification of Nrf2 translocation to the nucleus upon this compound treatment.

Protocol:

-

Cell Culture: Grow PC12 cells on glass coverslips in a 24-well plate.

-

Treatment: Treat cells with an effective concentration of this compound (e.g., 10 µM) for a specified time (e.g., 3 hours). Include a control group and a positive control (e.g., a known Nrf2 activator).

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.[10]

-

-

Immunostaining:

-

Block with 3% BSA in PBS for 1 hour.

-

Incubate with a primary antibody against Nrf2 (e.g., rabbit anti-Nrf2, 1:800 dilution) overnight at 4°C.[2]

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 594-conjugated anti-rabbit IgG, 1:1000 dilution) for 1 hour at room temperature in the dark.[2]

-

-

Counterstaining and Mounting:

-

Counterstain nuclei with DAPI (300 nM) for 5 minutes.

-

Mount the coverslips on microscope slides using an antifade mounting medium.

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of Nrf2 translocation.[11]

-

Measurement of Intracellular ATP Levels

This protocol describes a method to measure changes in intracellular ATP concentrations in neuronal cells following this compound treatment, particularly in a model of neurotoxicity.

Protocol:

-

Cell Culture and Treatment: Culture neuronal cells (e.g., PC12 or primary neurons) in a 6-well plate. Treat the cells with this compound and/or a neurotoxin (e.g., 6-OHDA) as per the experimental design.

-

Cell Lysis:

-

Wash cells with cold PBS.

-

Fix the cells with 19 µL of perchloric acid per 250 µL of cell suspension and incubate on ice for 1-2 minutes.[7]

-

Centrifuge to pellet the cellular debris.

-

-

Neutralization: Transfer 200 µL of the supernatant to 1 mL of 1M Na₂CO₃ for neutralization.[7]

-

ATP Measurement:

-

Use a commercially available ATP bioluminescent assay kit (e.g., from Sigma-Aldrich).

-

Mix 100 µL of the neutralized sample with 100 µL of the ATP assay mix.

-

Measure the luminescence using a luminometer.

-

-

Data Normalization: Determine the protein concentration of the cell pellet (e.g., using a Bradford assay) to normalize the ATP levels.[7]

Western Blot for Mitochondrial Dynamics Proteins

This protocol is for assessing the effect of this compound on the expression of key proteins involved in mitochondrial fission (Drp1) and fusion (Mfn1/2, OPA1) in a 6-OHDA-induced model of Parkinson's disease.

Protocol:

-

Mitochondrial Isolation:

-

Harvest neuronal cells and wash them with NKM buffer.

-

Homogenize the cells in a homogenization buffer.

-

Perform differential centrifugation to isolate the mitochondrial fraction.[12]

-

-

Protein Quantification: Determine the protein concentration of the mitochondrial lysate using a BCA assay.

-

SDS-PAGE and Electrotransfer:

-

Load equal amounts of protein (e.g., 20-50 µg) onto an SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies against Drp1, Mfn1, Mfn2, and OPA1 overnight at 4°C. Use an antibody against a mitochondrial housekeeping protein (e.g., VDAC or COX IV) as a loading control.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Interplay of Metabolic and Antioxidant Functions

The roles of this compound in metabolism and antioxidant defense are deeply intertwined. Efficient mitochondrial function is crucial for maintaining cellular redox balance, while oxidative stress can impair mitochondrial function. This compound's ability to enhance both processes creates a synergistic neuroprotective effect.

Caption: Interconnected metabolic and antioxidant roles of this compound.

Conclusion

This compound demonstrates significant potential as a neuroprotective agent due to its fundamental roles in both mitochondrial energy metabolism and antioxidant defense. Its superior potency compared to lipoic acid, particularly its ability to activate the Nrf2 signaling pathway at lower concentrations, positions it as a promising candidate for further investigation in the treatment of neurodegenerative diseases. The experimental protocols and data presented in this guide offer a framework for researchers to further elucidate the therapeutic potential of this compound in neuronal cells.

References

- 1. This compound or lipoic acid stimulates mitochondrial biogenesis in 3T3-L1 adipocytes via the endothelial NO synthase-cGMP-protein kinase G signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Novel method for real-time monitoring of ATP release reveals multiple phases of autocrine purinergic signaling during immune cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antioxidant Capacity and Protective Effects on H2O2-Induced Oxidative Damage in PC12 Cells of the Active Fraction of Brassica rapa L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ous-research.no [ous-research.no]

- 8. This compound or lipoic acid stimulates mitochondrial biogenesis in 3T3-L1 adipocytes via the endothelial NO synthase-cGMP-protein kinase G signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Considerations for antibody-based detection of NRF2 in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. docs.abcam.com [docs.abcam.com]

The Biosynthetic Pathway of Lipoamide: A Comparative Technical Guide for Prokaryotes and Eukaryotes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipoamide, the functional form of lipoic acid, is a critical cofactor for key metabolic enzymes in all domains of life. Its biosynthesis is an essential cellular process, and the pathways responsible for its de novo synthesis and salvage exhibit significant differences between prokaryotic and eukaryotic organisms. Understanding these distinctions is paramount for the development of novel therapeutics targeting metabolic pathways, particularly in the context of infectious diseases and metabolic disorders. This technical guide provides an in-depth comparison of the this compound biosynthetic pathways in prokaryotes and eukaryotes, detailing the enzymatic players, reaction mechanisms, and regulatory strategies. We present available quantitative data for key enzymes, outline experimental protocols for their study, and provide visual representations of the pathways to facilitate a comprehensive understanding of this fundamental biological process.

Introduction to this compound

This compound is a covalently bound cofactor that is essential for the function of several multienzyme complexes central to metabolism. These include the pyruvate dehydrogenase complex (PDH), α-ketoglutarate dehydrogenase complex (KGDH), branched-chain α-keto acid dehydrogenase complex (BCKDH), and the glycine cleavage system (GCS). The dithiolane ring of this compound acts as a "swinging arm" that transfers reaction intermediates between the active sites of these complexes. Given its vital role, the biosynthesis of this compound is a tightly regulated and indispensable process.

Organisms have evolved two primary strategies to acquire this compound: de novo synthesis from an octanoyl precursor and salvage of exogenous lipoic acid. The enzymatic machinery and the specific steps in these pathways diverge significantly between prokaryotes and eukaryotes, offering potential targets for selective therapeutic intervention.

The Prokaryotic this compound Biosynthetic Pathway

In prokaryotes, particularly in the well-studied model organism Escherichia coli, the de novo biosynthesis of this compound is a two-step process that occurs on the apo-proteins destined to be lipoylated.

2.1. De Novo Synthesis

The de novo pathway begins with the synthesis of octanoyl-acyl carrier protein (octanoyl-ACP), an intermediate of fatty acid biosynthesis.

-

Step 1: Octanoyl Transfer. The octanoyl moiety is transferred from octanoyl-ACP to a specific lysine residue on the lipoyl domain of the target protein. This reaction is catalyzed by lipoate-protein ligase B (LipB) , also known as octanoyltransferase.

-

Step 2: Sulfur Insertion. Two sulfur atoms are subsequently inserted into the octanoyl chain at carbons 6 and 8 to form the characteristic dithiolane ring of this compound. This remarkable radical-based reaction is catalyzed by lipoic acid synthase (LipA) , a member of the S-adenosylmethionine (SAM) radical enzyme superfamily.[1][2]

A variation of this pathway exists in some Gram-positive bacteria like Bacillus subtilis, which utilizes a "lipoyl-relay" system. In this system, an octanoyltransferase called LipM specifically octanoylates the GcvH protein of the glycine cleavage system. The octanoyl group is then transferred to other acceptor proteins by a lipoyl-protein ligase/amidotransferase, LipL .[3][4]

2.2. Salvage Pathway

Prokaryotes can also scavenge exogenous lipoic acid from the environment. This salvage pathway is primarily mediated by lipoate-protein ligase A (LplA) . LplA catalyzes the ATP-dependent activation of free lipoic acid to form lipoyl-AMP, which is then transferred to the specific lysine residue of the apo-proteins.[5]

Diagram of the Prokaryotic this compound Biosynthetic Pathways

References

- 1. Determination of lipoprotein lipase activity using a novel fluorescent lipase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Quantitative and Site-Specific Chemoproteomic Profiling of Protein Lipoylation-News-College of Chemistry and Molecular Engineering [chem.pku.edu.cn]

- 5. Assay Procedure for Lipase [sigmaaldrich.com]

An In-depth Technical Guide to Lipoamide: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipoamide, the amide derivative of lipoic acid, is a vital cofactor for several key multienzyme complexes involved in cellular metabolism. Its unique dithiolane ring allows it to participate in both acyl group transfer and redox reactions, placing it at the crossroads of major metabolic pathways. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of this compound. Detailed experimental protocols for its synthesis, purification, and the assessment of its enzymatic activity are presented. Furthermore, this document elucidates the signaling pathways influenced by this compound and its potential therapeutic applications, supported by quantitative data and visual diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Chemical Structure and Nomenclature

This compound is formally known as 5-(1,2-dithiolan-3-yl)pentanamide. It is a monocarboxylic acid amide that results from the formal condensation of the carboxyl group of lipoic acid with ammonia.[1] The core of its structure features a five-membered dithiolane ring containing a disulfide bond, which is the reactive center of the molecule. This ring is attached to a pentanamide side chain.

IUPAC Name: 5-(1,2-dithiolan-3-yl)pentanamide[1] Chemical Formula: C₈H₁₅NOS₂[2] Canonical SMILES: C1CSSC1CCCCC(=O)N[1] InChI: InChI=1S/C8H15NOS2/c9-8(10)4-2-1-3-7-5-6-11-12-7/h7H,1-6H2,(H2,9,10)[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and drug development. The following tables summarize key quantitative data.

| Property | Value |

| Molar Mass | 205.34 g/mol |

| Monoisotopic Mass | 205.05950645 Da |

| Melting Point | 126.0 - 129.0 °C |

| pKa (Strongest Acidic) | 16.45 |

| pKa (Strongest Basic) | -1.4 |

| LogP | 1.31 |

| Topological Polar Surface Area | 93.7 Ų |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 5 |

Table 1: General Physicochemical Properties of this compound. [1][3]

| Solvent | Solubility |

| Water | 0.67 mg/mL (with sonication) |

| DMSO | ≥ 50 mg/mL |

| Ethanol | Soluble |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.38 mg/mL |

| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL |

| 10% DMSO / 90% Corn Oil | ≥ 2.08 mg/mL |

Table 2: Solubility of this compound in Various Solvents. [4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of this compound.

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | - | ~178 |

| 2 | 2.18 (t) | 36.5 |

| 3 | 1.65 (quint) | 25.5 |

| 4 | 1.45 (sext) | 28.8 |

| 5 | 1.90 (m), 1.70 (m) | 34.5 |

| 6 | 3.58 (m) | 56.4 |

| 7 | 3.18 (m), 3.10 (m) | 38.5 |

| 8 | 2.45 (m), 1.90 (m) | 40.2 |

Table 3: ¹H and ¹³C NMR Chemical Shifts of this compound. (Note: Approximate values based on typical chemical shifts for similar functional groups and available spectral data.[5][6][7] The exact chemical shifts can vary depending on the solvent and other experimental conditions.)

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification. The fragmentation of amides is well-characterized and typically involves α-cleavage and McLafferty rearrangement.[8]

| m/z | Proposed Fragment Structure |

| 205 | [M]⁺ (Molecular ion) |

| 188 | [M - NH₃]⁺ |

| 172 | [M - S]⁺ or [M - NH₂ - H]⁺ |

| 144 | Cleavage of the C-S bond in the dithiolane ring and loss of the side chain. |

| 106 | Fragment containing the dithiolane ring. |

| 72 | McLafferty rearrangement product: [CH₂(CH₂)₂C(O)NH₂]⁺ |

| 44 | [C(O)NH₂]⁺ |

Table 4: Plausible Mass Spectrometry Fragmentation Pattern for this compound. [8][9][10]

Biological Function and Signaling Pathways

This compound is a covalently bound cofactor essential for the function of several mitochondrial multienzyme complexes, which are critical for cellular energy metabolism.[11] These include:

-

Pyruvate Dehydrogenase Complex (PDC): Catalyzes the conversion of pyruvate to acetyl-CoA, linking glycolysis to the citric acid cycle.

-

α-Ketoglutarate Dehydrogenase Complex (KGDHC): A key enzyme in the citric acid cycle, catalyzing the conversion of α-ketoglutarate to succinyl-CoA.

-

Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC): Involved in the catabolism of branched-chain amino acids (leucine, isoleucine, and valine).

-

Glycine Cleavage System (GCS): Catalyzes the degradation of glycine.

In these complexes, the this compound moiety is covalently attached to a specific lysine residue of the dihydrolipoyl transacetylase (E2) component, forming a lipoyllysine arm. This flexible arm swings between the active sites of the different enzymatic components (E1, E2, and E3), facilitating the transfer of intermediates.

Role in the Pyruvate Dehydrogenase Complex (PDC)

The catalytic cycle of the PDC provides a clear example of this compound's function.

Caption: Catalytic cycle of the Pyruvate Dehydrogenase Complex.

This compound and Mitochondrial Biogenesis

Recent studies have indicated that this compound can stimulate mitochondrial biogenesis in adipocytes through the endothelial NO synthase (eNOS)-cGMP-protein kinase G (PKG) signaling pathway.[12] This suggests a role for this compound beyond its classical function as a metabolic cofactor.

Caption: this compound-stimulated mitochondrial biogenesis pathway.

Experimental Protocols

Synthesis of this compound from Lipoic Acid

This protocol describes the synthesis of this compound from α-lipoic acid via an amide coupling reaction.

Materials:

-

α-Lipoic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

Hydroxybenzotriazole (HOBt)

-

Ammonia solution (aqueous or in an organic solvent)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve α-lipoic acid (1.0 equivalent) in anhydrous DCM or DMF.

-

Add HOBt (1.2 equivalents) and EDCI (1.5 equivalents) to the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture for 30-60 minutes to activate the carboxylic acid.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add an excess of ammonia solution to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with DCM.

-

Wash the organic layer sequentially with saturated aqueous NH₄Cl solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification: The crude this compound can be purified by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).[4] Alternatively, recrystallization from a suitable solvent, such as ethanol, acetone, or acetonitrile, can be employed for purification.[13]

Caption: Workflow for the synthesis and purification of this compound.

This compound Dehydrogenase Activity Assay

This spectrophotometric assay measures the activity of this compound dehydrogenase by monitoring the oxidation of NADH.[1]

Materials:

-

Potassium phosphate buffer (100 mM, pH 7.8)

-

EDTA (1.0 mM)

-

Dihydrothis compound (3.0 mM)

-

NAD⁺ (3.0 mM)

-

Enzyme solution (e.g., purified this compound dehydrogenase or cell lysate)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, EDTA, and NAD⁺ in a cuvette.

-

Add the enzyme solution to the reaction mixture and incubate for a few minutes to equilibrate.

-

Initiate the reaction by adding dihydrothis compound.

-

Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

-

The rate of change in absorbance is proportional to the enzyme activity.

-

Enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

Conclusion

This compound is a fascinating and functionally diverse molecule that plays a central role in cellular metabolism. Its unique chemical structure enables it to act as a swinging arm in key enzyme complexes, facilitating the efficient processing of metabolic intermediates. Beyond this well-established role, emerging research suggests its involvement in other cellular processes, such as the regulation of mitochondrial biogenesis. The detailed chemical, physical, and biological data, along with the experimental protocols provided in this guide, offer a valuable resource for researchers and drug development professionals seeking to explore the full potential of this compound and its derivatives in various scientific and therapeutic contexts. Further investigation into the broader physiological roles of this compound may unveil new avenues for the treatment of metabolic and neurodegenerative diseases.

References

- 1. Home Page [chem.ualberta.ca]

- 2. Reagents & Solvents [chem.rochester.edu]

- 3. scienceopen.com [scienceopen.com]

- 4. rubingroup.org [rubingroup.org]

- 5. researchgate.net [researchgate.net]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. US20070083054A1 - Novel amides of lipoic acid - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. Mapping Lipid Fragmentation for Tailored Mass Spectral Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lipoic/Capsaicin-Related Amides: Synthesis and Biological Characterization of New TRPV1 Agonists Endowed with Protective Properties against Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound or lipoic acid stimulates mitochondrial biogenesis in 3T3-L1 adipocytes via the endothelial NO synthase-cGMP-protein kinase G signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

Lipoamide's involvement in mitochondrial bioenergetics and metabolism.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lipoamide, the amide form of lipoic acid, is a critical cofactor in mitochondrial metabolism, playing an indispensable role in cellular energy production and redox homeostasis. Covalently attached to the E2 subunits of key multi-enzyme complexes, this compound functions as a swinging arm that transfers reaction intermediates between active sites. This guide provides a comprehensive overview of this compound's involvement in mitochondrial bioenergetics, its role in the regulation of metabolic pathways, and its emerging significance as a modulator of mitochondrial biogenesis and antioxidant defense systems. Detailed experimental protocols for assessing this compound-dependent enzyme activity, mitochondrial respiration, and reactive oxygen species production are provided, alongside a quantitative summary of its effects and visual representations of associated signaling pathways.

The Central Role of this compound in Mitochondrial Enzyme Complexes

This compound is an essential cofactor for several mitochondrial α-ketoacid dehydrogenase complexes that are critical hubs in cellular metabolism.[1][2] These multi-enzyme complexes, including the Pyruvate Dehydrogenase Complex (PDC), α-Ketoglutarate Dehydrogenase Complex (α-KGDH), and Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC), catalyze the irreversible oxidative decarboxylation of their respective α-keto acid substrates.[3][4]

The general mechanism involves the E1 subunit decarboxylating the α-keto acid, with the resulting acyl group being transferred to the this compound moiety on the E2 subunit (dihydrolipoyl transacetylase/succinyltransferase).[5] this compound then swings the acyl group to the active site of the E2 subunit, where it is transferred to Coenzyme A (CoA) to form acyl-CoA.[5] The reduced dihydrothis compound is then re-oxidized by the FAD-dependent E3 subunit (dihydrothis compound dehydrogenase), which in turn reduces NAD+ to NADH.[5][6]

Pyruvate Dehydrogenase Complex (PDC)

The PDC links glycolysis to the tricarboxylic acid (TCA) cycle by converting pyruvate to acetyl-CoA.[7] This reaction is a crucial control point in glucose metabolism. This compound's role in the E2 component, dihydrothis compound acetyltransferase, is central to this conversion.[8]

α-Ketoglutarate Dehydrogenase Complex (α-KGDH)

A key rate-limiting enzyme in the TCA cycle, α-KGDH catalyzes the conversion of α-ketoglutarate to succinyl-CoA.[9][10] The this compound-containing E2 subunit is dihydrothis compound succinyltransferase.[9] The activity of this complex is a significant site of mitochondrial reactive oxygen species (ROS) production, a process that is influenced by the redox state of the this compound cofactor.[11]

Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC)

The BCKDC is responsible for the catabolism of the branched-chain amino acids leucine, isoleucine, and valine.[4][12][13] The E2 component, dihydrothis compound acyltransferase, is essential for the processing of the acyl-CoAs derived from these amino acids, feeding them into the TCA cycle for energy production.[14][15][16]

This compound Synthesis and Salvage

This compound is not synthesized as a free molecule but is rather assembled on its target enzyme complexes. The de novo synthesis pathway begins with the transfer of an octanoyl moiety from octanoyl-acyl carrier protein to a conserved lysine residue on the lipoyl domain of the E2 subunit, a reaction catalyzed by an octanoyltransferase.[17] Subsequently, a lipoyl synthase, an iron-sulfur cluster-containing enzyme, inserts two sulfur atoms into the octanoyl chain to form the dithiolane ring of this compound.[17][18][19] A salvage pathway also exists that utilizes exogenous lipoic acid, attaching it to the E2 subunits via the action of lipoate-protein ligase.[3][20]

References

- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 2. What is the mechanism of Lipoic acid? [synapse.patsnap.com]

- 3. Lipoic acid metabolism and mitochondrial redox regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Repurposing lipoic acid changes electron flow in two important metabolic pathways of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dihydrothis compound dehydrogenase, pyruvate oxidation, and acetylation-dependent mechanisms intersecting drug iatrogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Roles of Dihydrothis compound Dehydrogenase in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 8. This compound B | C16H30N2O4 | CID 54581177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Assessing Mitochondrial Bioenergetics in Isolated Mitochondria from Mouse Heart Tissues Using Oroboros 2k-Oxygraph - PMC [pmc.ncbi.nlm.nih.gov]

- 10. inha.elsevierpure.com [inha.elsevierpure.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. drexel.edu [drexel.edu]

- 13. Protocol for measuring respiratory function of mitochondria in frozen colon tissue from rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. uniprot.org [uniprot.org]

- 15. uniprot.org [uniprot.org]

- 16. uniprot.org [uniprot.org]

- 17. Lipoic acid - Wikipedia [en.wikipedia.org]

- 18. Lipoic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 19. m.youtube.com [m.youtube.com]

- 20. researchgate.net [researchgate.net]

The Endogenous Synthesis of Lipoamide: A Technical Guide for Researchers

This technical guide provides an in-depth exploration of the endogenous sources and synthesis of lipoamide, a critical cofactor for key metabolic enzymes. Tailored for researchers, scientists, and professionals in drug development, this document details the biosynthetic pathways, enzymatic machinery, and regulatory networks that govern this compound homeostasis. The guide includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the metabolic and signaling pathways.

Introduction to this compound

This compound is the functional form of lipoic acid, a sulfur-containing fatty acid that serves as a covalently bound cofactor for several mitochondrial multi-enzyme complexes. These complexes are essential for central energy metabolism, including the pyruvate dehydrogenase complex (PDH), α-ketoglutarate dehydrogenase complex (KGDH), branched-chain α-ketoacid dehydrogenase complex (BCKDH), and the glycine cleavage system (GCS). In its functional state, lipoic acid is attached via an amide bond to a specific lysine residue of the E2 subunit of the dehydrogenase complexes or the H-protein of the GCS, forming this compound. This this compound moiety acts as a "swinging arm" to transfer reaction intermediates between the active sites of the enzyme complexes.

Endogenous Sources and Biosynthesis of this compound

The biosynthesis of this compound in mammals occurs through a sophisticated pathway primarily located within the mitochondria. This process can be broadly divided into two major stages: the de novo synthesis of octanoyl-ACP and its subsequent conversion to lipoylated proteins. A salvage pathway also exists for the utilization of exogenous lipoic acid, although its physiological significance in mammals is debated.

De Novo Biosynthesis Pathway

The de novo synthesis of this compound is the primary endogenous source and involves the coordinated action of mitochondrial fatty acid synthesis type II (mtFASII) and a dedicated set of lipoylation enzymes.

-

Synthesis of Octanoyl-ACP: The pathway begins with the synthesis of an eight-carbon fatty acid, octanoic acid, which is attached to an acyl carrier protein (ACP) by the mtFASII system.

-

Octanoyl Transfer: The octanoyl moiety is then transferred from octanoyl-ACP to the H-protein of the glycine cleavage system (GCSH) by the enzyme lipoyl(octanoyl) transferase 2 (LIPT2) .

-

Sulfur Insertion: The key step of sulfur insertion is catalyzed by the lipoic acid synthetase (LIAS) , an iron-sulfur cluster-containing enzyme. LIAS inserts two sulfur atoms at the C6 and C8 positions of the protein-bound octanoyl group, converting it to a lipoyl group. This process requires S-adenosylmethionine (SAM) as a sulfur donor.

-

Lipoyl Transfer: Finally, the newly synthesized lipoyl group is transferred from lipoyl-GCSH to the E2 subunits of the PDH, KGDH, and BCKDH complexes by the enzyme lipoyltransferase 1 (LIPT1) .

Lipoic Acid Salvage Pathway

In addition to de novo synthesis, cells possess a salvage pathway that can utilize free lipoic acid from exogenous sources. In this pathway, lipoate-protein ligase A (LplA) in prokaryotes, or its mammalian homologs, activates free lipoic acid to lipoyl-AMP, which is then transferred to the apoproteins. However, studies in mice suggest that endogenous synthesis is essential for embryonic development, indicating that the salvage pathway may not fully compensate for defects in de novo synthesis.

Quantitative Data on this compound and Related Molecules

The endogenous concentration of lipoic acid and this compound is generally low and varies between tissues. The following table summarizes available quantitative data.

| Analyte | Tissue/Fluid | Species | Concentration | Reference |

| Lipoic Acid | Blood | Rat | 0.005 - 0.267 µM | [1] |

| Lipoic Acid | Brain | Rat | 0 - 0.024 µM | [1] |

| Lipoic Acid | Liver | Rat | ~3 mg/kg (from 10 tons of residue) | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound synthesis.

Western Blot Analysis of Protein Lipoylation

This protocol is used to detect the presence and relative abundance of lipoylated proteins in cell or tissue lysates.

Materials:

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-lipoic acid antibody

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Lyse cells or tissues in lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant. Determine the protein concentration of the lysates.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the anti-lipoic acid primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

In Vitro Lipoic Acid Synthetase (LIAS) Activity Assay

This assay measures the activity of LIAS by detecting the conversion of an octanoylated peptide substrate to a lipoylated product using LC-MS.

Materials:

-

Purified human LIAS enzyme

-

Octanoylated peptide substrate (e.g., a synthetic peptide mimicking the lipoyl domain of GCSH)

-

S-adenosylmethionine (SAM)

-

Sodium dithionite

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

LC-MS system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, SAM, sodium dithionite, and the octanoylated peptide substrate.

-

Enzyme Addition: Initiate the reaction by adding the purified LIAS enzyme.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold methanol or by heat inactivation.

-

LC-MS Analysis: Analyze the reaction mixture by LC-MS to separate and quantify the octanoylated substrate and the lipoylated product. The activity is determined by the amount of product formed over time.

In Vitro Lipoyltransferase 1 (LIPT1) Activity Assay

This assay measures the ability of LIPT1 to transfer a lipoyl group from lipoyl-GCSH to an acceptor protein (e.g., the E2 subunit of PDH).

Materials:

-

Purified human LIPT1 enzyme

-

Purified lipoylated GCSH (donor substrate)

-

Purified apo-E2 subunit of PDH (acceptor substrate)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5)

-

SDS-PAGE and Western blotting reagents (as described in 4.1)

-

Anti-lipoic acid antibody

Procedure:

-

Reaction Setup: Combine the assay buffer, lipoylated GCSH, and the apo-E2 subunit of PDH in a microcentrifuge tube.

-

Enzyme Addition: Start the reaction by adding the purified LIPT1 enzyme.

-

Incubation: Incubate the reaction at 37°C for a specified time.

-

Analysis: Stop the reaction by adding Laemmli buffer and boiling. Analyze the reaction products by SDS-PAGE and Western blotting using an anti-lipoic acid antibody to detect the newly lipoylated E2 subunit of PDH.

Visualization of Pathways

De Novo this compound Synthesis Pathway

Caption: De novo synthesis pathway of this compound in mammalian mitochondria.

Experimental Workflow for LIPT1 Activity Assay

Caption: Workflow for the in vitro LIPT1 activity assay.

Regulatory Signaling Influencing this compound Synthesis

Caption: Putative signaling pathways regulating this compound synthesis.

Conclusion

The endogenous synthesis of this compound is a vital mitochondrial process that is intricately linked to cellular energy metabolism. A thorough understanding of the enzymes and pathways involved, as well as their regulation, is crucial for elucidating the pathophysiology of metabolic disorders and for the development of novel therapeutic strategies. This guide provides a foundational resource for researchers in this field, offering key data, experimental approaches, and conceptual frameworks to advance the study of this compound biology. Further research is warranted to fully characterize the quantitative aspects of this compound distribution and the precise regulatory mechanisms governing its synthesis.

References

The Genetic Regulation of Lipoamide Metabolism: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Lipoamide, the functionally active form of lipoic acid, is an indispensable cofactor for key multienzyme complexes that govern central carbon metabolism. Its biosynthesis and attachment to target proteins are orchestrated by a highly conserved set of enzymes, the genetic dysregulation of which is implicated in severe metabolic disorders. This technical guide provides an in-depth exploration of the genetic and molecular mechanisms governing this compound metabolism. It details the core enzymatic players in both the de novo synthesis and salvage pathways, summarizes key quantitative data, and provides detailed experimental protocols for studying this critical metabolic axis. Furthermore, this guide explores the emerging role of this compound metabolism as a target for drug development, particularly in the contexts of metabolic disease and oncology.

Introduction to this compound Metabolism

Lipoic acid (LA) is a sulfur-containing fatty acid that functions as a covalently bound cofactor for several critical mitochondrial enzyme complexes. In its protein-bound form, this compound, it acts as a "swinging arm" that facilitates the transfer of acyl groups and electrons within these complexes. The primary this compound-dependent enzymes are:

-

Pyruvate Dehydrogenase Complex (PDH): Links glycolysis to the tricarboxylic acid (TCA) cycle.

-

α-Ketoglutarate Dehydrogenase Complex (KGDH): A key regulatory point within the TCA cycle.

-

Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDH): Involved in the catabolism of branched-chain amino acids.

-

Glycine Cleavage System (GCS): Catalyzes the degradation of glycine.

Given their central role in metabolism, the proper functioning of these enzymes is paramount, and this depends entirely on the successful synthesis and attachment of the this compound cofactor. This process is managed by two primary pathways: the de novo synthesis pathway and the salvage pathway.

Core Genetic Players and Pathways

The synthesis and attachment of this compound are controlled by a specific set of genes and enzymes, with homologous systems present from bacteria to humans.

De Novo Lipoic Acid Synthesis and Attachment

In humans, the de novo pathway occurs within the mitochondria and involves a sequence of enzymatic steps to build the lipoyl group directly onto its target proteins.

-

Octanoyl Moiety Transfer: The pathway begins with the transfer of an octanoyl group from octanoyl-acyl carrier protein (ACP), a product of mitochondrial fatty acid synthesis (mtFASII), to the H protein of the Glycine Cleavage System (GCSH). This reaction is catalyzed by Lipoyl(octanoyl) Transferase 2 (LIPT2) .

-

Sulfur Insertion: The octanoylated GCSH then serves as the substrate for Lipoic Acid Synthase (LIAS) . LIAS, a radical S-adenosylmethionine (SAM) enzyme containing two [4Fe-4S] clusters, catalyzes the insertion of two sulfur atoms into the C6 and C8 positions of the octanoyl chain, creating the dihydrolipoyl group.[1][2]

-

Lipoyl Group Transfer: Finally, Lipoyltransferase 1 (LIPT1) transfers the newly synthesized lipoyl group from GCSH to the E2 subunits of the other target dehydrogenase complexes (PDH, KGDH, and BCKDH).[3][4]

Mutations in LIAS, LIPT1, or LIPT2 lead to severe, often fatal, neonatal-onset metabolic diseases characterized by defects in mitochondrial energy metabolism and amino acid catabolism.[4][5]

Lipoic Acid Salvage Pathway

The salvage pathway allows cells to utilize exogenous lipoic acid from the environment or diet. In this pathway, free lipoic acid is activated and then transferred to the apo-proteins. While robust in many bacteria, the salvage pathway's efficiency and physiological significance in mammals are less clear, and it cannot compensate for defects in the de novo synthesis pathway.[6]

Data Presentation: Key Enzymes in Human this compound Metabolism

Quantitative understanding of the enzymes involved in this compound metabolism is crucial for both basic research and therapeutic development. Below is a summary of the core human enzymes.

| Gene | Protein | Subcellular Location | Function | Associated Disease Phenotype |

| LIAS | Lipoic Acid Synthase | Mitochondrion | Catalyzes the insertion of two sulfur atoms into an octanoyl moiety to form the lipoyl group.[7][8] | Neonatal-onset epilepsy, defective mitochondrial energy metabolism, glycine elevation, encephalopathy.[5][9] |

| LIPT1 | Lipoyltransferase 1 | Mitochondrion | Transfers the completed lipoyl group from the Glycine Cleavage System H protein (GCSH) to other mitochondrial enzymes (PDH, KGDH).[10] | Leigh-like disease, secondary deficiency of PDH and KGDH, severe lactic acidosis, psychomotor retardation.[6] |

| LIPT2 | Lipoyl(octanoyl) Transferase 2 | Mitochondrion | Transfers an octanoyl group from octanoyl-ACP to the GCSH, providing the substrate for LIAS.[5][11] | Severe neonatal encephalopathy with lactic acidosis and brain abnormalities.[5][12] |

| DLD | Dihydrothis compound Dehydrogenase (E3) | Mitochondrion | The common E3 subunit of PDH, KGDH, and BCKDH. Re-oxidizes the dihydrothis compound cofactor. | DLD Deficiency, a form of maple syrup urine disease, lactic acidosis. |

Visualization of Metabolic and Regulatory Pathways

Diagrams generated using Graphviz provide a clear visual representation of the complex relationships in this compound metabolism.

De Novo this compound Synthesis Pathway

References

- 1. raybiotech.com [raybiotech.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Interaction of alpha-lipoic acid enantiomers and homologues with the enzyme components of the mammalian pyruvate dehydrogenase complex. | Semantic Scholar [semanticscholar.org]

- 4. genecards.org [genecards.org]

- 5. Biallelic Mutations in LIPT2 Cause a Mitochondrial Lipoylation Defect Associated with Severe Neonatal Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mutations in human lipoyltransferase gene LIPT1 cause a Leigh disease with secondary deficiency for pyruvate and alpha-ketoglutarate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LIAS lipoic acid synthetase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. mybiosource.com [mybiosource.com]

- 10. uniprot.org [uniprot.org]

- 11. LIPT2 lipoyl(octanoyl) transferase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 12. deciphergenomics.org [deciphergenomics.org]

The Physiological Significance of Lipoamide in Different Tissue Types: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipoamide, the functional form of lipoic acid, is an indispensable cofactor in cellular metabolism, playing a pivotal role in energy production, antioxidant defense, and the modulation of key signaling pathways. Covalently bound to the E2 subunits of mitochondrial multienzyme complexes, its primary function is to facilitate the transfer of acyl groups in the oxidative decarboxylation of α-keto acids. This guide provides an in-depth technical overview of the physiological significance of this compound across various tissue types, with a focus on its differential roles in the brain, liver, adipose tissue, and muscle. We present a compilation of quantitative data, detailed experimental protocols for the assessment of this compound-dependent processes, and visual representations of the signaling cascades it governs. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating the therapeutic potential of modulating this compound-centric pathways.

Core Metabolic Functions of this compound

This compound is the amide of lipoic acid, where the carboxyl group is linked to a lysine residue of the E2 enzyme component, forming a lipoyl domain.[1] This covalent attachment allows the dithiolane ring of this compound to act as a swinging arm, transferring intermediates between the active sites of the E1, E2, and E3 subunits of the α-ketoacid dehydrogenase complexes.[2]

The primary enzyme complexes dependent on this compound include:

-

Pyruvate Dehydrogenase Complex (PDC): A critical gatekeeper of glucose metabolism, linking glycolysis to the tricarboxylic acid (TCA) cycle by converting pyruvate to acetyl-CoA.[3][4] The activity of PDC is tightly regulated by phosphorylation and dephosphorylation, as well as by the ratios of ATP/ADP, NADH/NAD+, and acetyl-CoA/CoA.[4][5]

-

α-Ketoglutarate Dehydrogenase Complex (KGDHC): A rate-limiting enzyme in the TCA cycle that catalyzes the conversion of α-ketoglutarate to succinyl-CoA.[6][7] KGDHC is a significant source of mitochondrial reactive oxygen species (ROS) and is highly sensitive to oxidative stress.[7][8]

-

Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDC): Involved in the catabolism of the branched-chain amino acids leucine, isoleucine, and valine.

-

Glycine Cleavage System (GCS): A multi-enzyme complex that catalyzes the degradation of glycine.

The dihydrothis compound dehydrogenase (DLD or E3) component is common to all these complexes and is responsible for reoxidizing the reduced dihydrothis compound on the E2 subunit, producing NADH in the process.[2][9]

Tissue-Specific Significance and Quantitative Data

The metabolic demands and physiological functions of different tissues dictate the relative importance and activity of this compound-dependent pathways.

Adipose Tissue

In adipocytes, this compound plays a crucial role in mitochondrial biogenesis and function. This compound has been shown to be a more potent stimulator of mitochondrial biogenesis than lipoic acid.[10][11] Treatment of 3T3-L1 adipocytes with this compound increases mitochondrial DNA (mtDNA) copy number, the expression of mitochondrial electron transport chain complexes, and oxygen consumption.[10] These effects are mediated, at least in part, through the eNOS-cGMP-PKG signaling pathway.[10][11]

| Parameter | Treatment | Concentration | Fold Change vs. Control | Cell Type | Reference |

| mtDNA Copy Number | This compound | 1 µmol/L | ~1.5 | 3T3-L1 Adipocytes | [10] |

| This compound | 10 µmol/L | ~2.0 | 3T3-L1 Adipocytes | [10] | |

| Lipoic Acid | 100 µmol/L | ~1.5 | 3T3-L1 Adipocytes | [10] | |

| Oxygen Consumption | This compound | 10 µmol/L | Significant Increase | 3T3-L1 Adipocytes | [10] |

| PGC-1α Protein | This compound | 10 µmol/L | Significant Increase | 3T3-L1 Adipocytes | [10] |

Brain

The brain has a high metabolic rate and is almost entirely dependent on glucose oxidation for its energy supply. Therefore, the activity of the pyruvate dehydrogenase complex, for which this compound is a key cofactor, is of paramount importance in neuronal tissue.[12][13] Reduced KGDHC activity has been implicated in several neurodegenerative diseases, highlighting the importance of this compound-dependent enzymes in maintaining neuronal health.[6][14] this compound also exhibits neuroprotective effects by activating the Nrf2/ARE antioxidant response pathway in neuronal cells, thereby protecting them from oxidative stress.[1]

| Enzyme | Activity (nmol/min/mg protein) | Tissue | Species | Reference |